

Protocol for dissolving and administering PD-135158

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Compound of Interest

Compound Name: PD-135666

Cat. No.: B1679099

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Application Notes and Protocols for PD-135158

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-135158 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCKB) receptor, also known as the cholecystokinin-2 (CCK2) receptor. It displays significantly higher affinity for the CCKB receptor over the CCKA receptor, making it a valuable tool for investigating the physiological and pathological roles of the CCKB receptor signaling pathway. This document provides detailed protocols for the dissolution and administration of PD-135158 for both in vitro and in vivo research applications, along with relevant quantitative data and experimental methodologies.

Physicochemical Properties and Storage

Property	Value
CAS Number	130325-35-8
Molecular Formula	C ₄₂ H ₆₁ N ₅ O ₁₁
Molecular Weight	811.97 g/mol
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)
Storage	Store powder at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

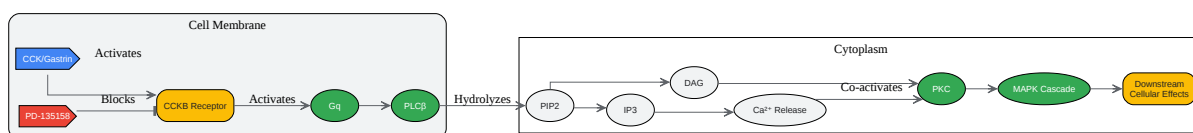
Quantitative Data

The following table summarizes key quantitative data for PD-135158 from various experimental settings.

Parameter	Species/System	Value	Reference
IC ₅₀ (CCKB Receptor)	Mouse Cortex	2.8 nM	[1]
IC ₅₀ (CCKA Receptor)	1232 nM	[1]	
In Vitro Effective Concentration	Isolated Rat Pancreatic Acini	0.6 µM (half-maximal stimulation), 50 µM (maximal stimulation)	[2]
In Vivo Effective Dose (s.c.)	Rat (Anxiolytic/Antipsychotic Models)	0.001 - 0.1 mg/kg	[1]
In Vivo Effective Dose (Intra-NAc)	Rat (Conditioned Reward Behavior)	10 µg in 0.5 µL	[3]

Signaling Pathway

PD-135158 acts as an antagonist at the CCKB receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Antagonism by PD-135158 blocks the downstream signaling cascade initiated by the binding of endogenous ligands like cholecystokinin (CCK) and gastrin.



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CCKB Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Dissolution of PD-135158 for Stock Solutions

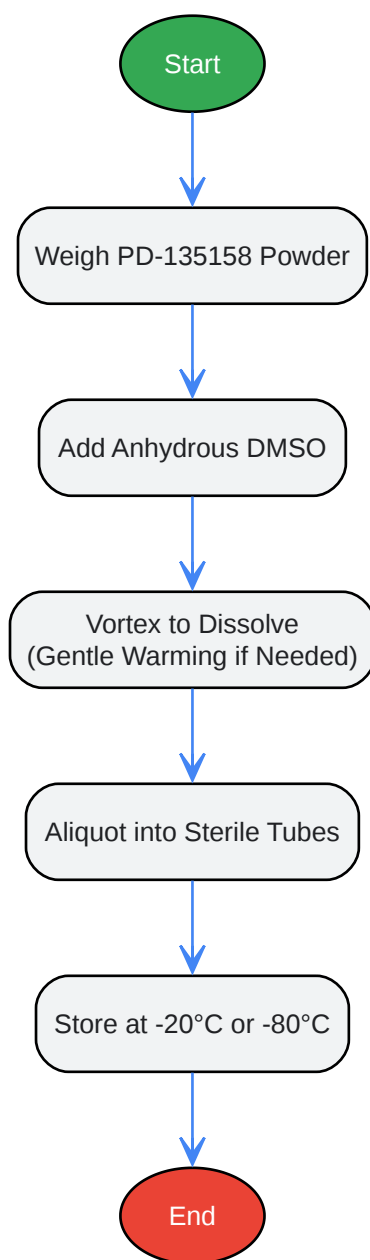
This protocol describes the preparation of a concentrated stock solution of PD-135158 in DMSO.

Materials:

- PD-135158 powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Equilibrate the PD-135158 powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of PD-135158 powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
- Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C.



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Dissolution Workflow

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

- PD-135158 DMSO stock solution

- Appropriate cell culture medium or assay buffer

Procedure:

- Thaw the PD-135158 DMSO stock solution at room temperature.
- Perform serial dilutions of the stock solution in the appropriate aqueous buffer or medium to achieve the desired final concentrations.
- It is critical to ensure that the final concentration of DMSO in the assay is low (typically $\leq 0.5\%$) to avoid solvent-induced cellular toxicity.
- A vehicle control containing the same final concentration of DMSO should be included in all experiments.

Protocol 3: Administration of PD-135158 for In Vivo Studies in Rats

A. Subcutaneous (s.c.) Injection

Materials:

- PD-135158 DMSO stock solution
- Sterile saline (0.9% NaCl)
- Co-solvents such as Polyethylene glycol 300 (PEG300) and Tween-80 (optional, to improve solubility and stability in the final formulation)
- Sterile syringes and needles (25-27 gauge)

Vehicle Formulation Example (for poorly soluble compounds): A common vehicle for subcutaneous injection of compounds with low aqueous solubility is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final formulation should be prepared fresh before each experiment.

Procedure:

- Prepare the vehicle solution by mixing the components in the desired ratio.
- Add the required volume of the PD-135158 DMSO stock solution to the vehicle to achieve the final desired dose in the injection volume.
- Vortex the final solution to ensure it is homogenous.
- Administer the solution subcutaneously to the rat, typically in the loose skin over the back or flank.
- The injection volume should be appropriate for the size of the animal (e.g., 1-5 mL/kg).
- A vehicle control group receiving the same volume of the vehicle without PD-135158 should be included.

B. Intracerebral Microinjection (e.g., Nucleus Accumbens)

Materials:

- PD-135158 powder
- Artificial cerebrospinal fluid (aCSF)
- Microinjection pump and stereotaxic apparatus
- Hamilton syringe

Procedure:

- Dissolve PD-135158 directly in aCSF to the desired final concentration (e.g., 20 µg/µL for a 10 µg in 0.5 µL injection). Sonication may be required to aid dissolution.
- Anesthetize the rat and place it in a stereotaxic apparatus.
- Following standard stereotaxic surgical procedures, lower a microinjection cannula to the target brain region (e.g., nucleus accumbens).
- Infuse the PD-135158 solution at a slow, controlled rate (e.g., 0.1-0.25 µL/min).

- Leave the injection cannula in place for a few minutes post-injection to allow for diffusion and minimize backflow.
- A control group receiving an equivalent volume of aCSF should be included.

Protocol 4: Competitive Radioligand Binding Assay for CCKB Receptor

This protocol is adapted from studies characterizing CCKB receptor antagonists.

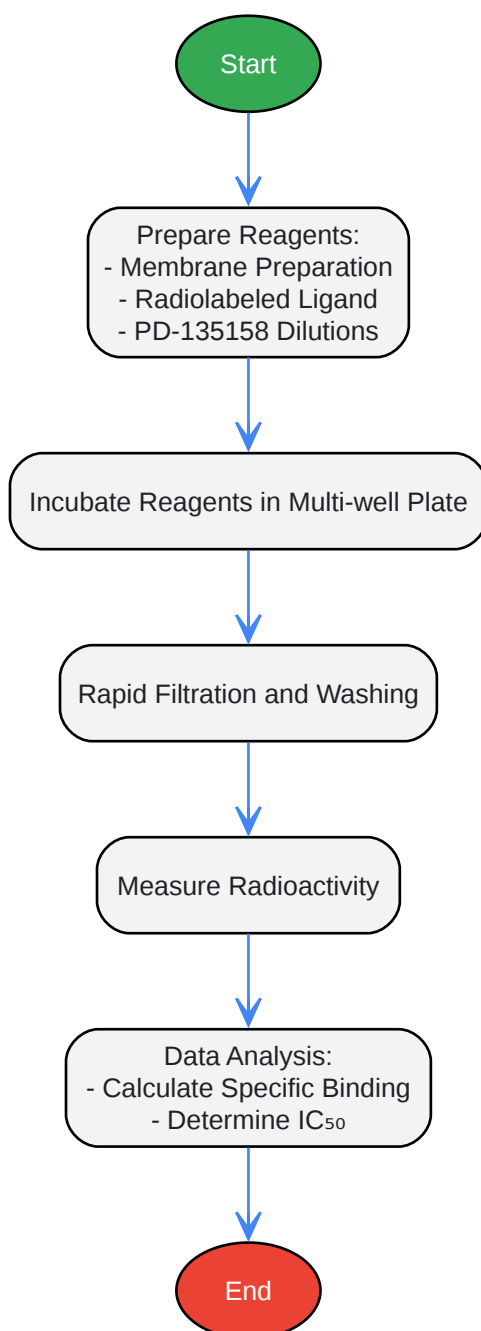
Materials:

- Membrane preparations from cells or tissues expressing CCKB receptors (e.g., mouse cerebral cortex)
- Radiolabeled CCKB receptor ligand (e.g., [¹²⁵I]-Bolton-Hunter labeled CCK-8)
- PD-135158
- Assay buffer (e.g., HEPES-NaOH buffer)
- Non-specific binding control (e.g., a high concentration of an unlabeled CCKB antagonist like L-365,260)
- Scintillation counter and vials

Procedure:

- Prepare serial dilutions of PD-135158 in the assay buffer.
- In a multi-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of PD-135158.
- Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
- Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of PD-135158 and determine the IC_{50} value.



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Binding Assay Workflow

Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity in Rats

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Apparatus:

- A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.

Procedure:

- Habituate the rats to the testing room for at least 30-60 minutes before the test.
- Administer PD-135158 (e.g., 0.01-0.1 mg/kg, s.c.) or vehicle to the rats at a specific time point before the test (e.g., 30 minutes).
- Place the rat individually in the center of the EPM, facing one of the open arms.
- Allow the rat to explore the maze for a fixed period, typically 5 minutes.
- Record the session using a video camera positioned above the maze.
- After the session, return the rat to its home cage. Clean the maze thoroughly between animals to remove olfactory cues.
- Analyze the video recordings for parameters such as:
 - Time spent in the open arms
 - Number of entries into the open arms
 - Time spent in the closed arms
 - Number of entries into the closed arms

- An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Disclaimer

This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

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